molecular formula C23H19ClN4O2 B2661760 (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile CAS No. 941254-86-0

(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile

Cat. No. B2661760
CAS RN: 941254-86-0
M. Wt: 418.88
InChI Key: IKMJUXAEMLLFAO-MDZDMXLPSA-N
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Description

“4-(4-(3-chlorobenzoyl)piperazin-1-yl)benzonitrile” is a chemical compound with the molecular formula C18H16ClN3O and a molecular weight of 325.79 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoyl group attached to a piperazine ring, which is further connected to a benzonitrile group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.79. Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Synthesis and Chemical Reactivity

One area of research involves the synthesis of novel organic compounds with specific functionalities, such as piperazine and carbonitrile groups, which are known for their versatility in chemical reactions. For example, studies have reported on the synthesis of triazole derivatives containing piperazine nuclei, exploring different synthetic routes including conventional, microwave, and ultrasound-mediated techniques. These methods aim to enhance the efficiency and yield of the synthesis process while minimizing environmental impact (Arif Mermer et al., 2018).

Biological Activities

Another significant area of research is the exploration of biological activities associated with compounds containing piperazine and carbonitrile groups. These compounds have been screened for various biological activities, including antimicrobial, antitubercular, and anti-inflammatory effects. For instance, derivatives of 1,2,4-triazole and piperazine have been evaluated for their antimicrobial activities, with some showing promising results against certain microorganisms (H. Bektaş et al., 2007). Similarly, benzofuran and benzo[d]isothiazole derivatives, incorporating piperazine moieties, have been designed and tested for Mycobacterium tuberculosis DNA GyrB inhibition, highlighting the potential of such compounds in the treatment of tuberculosis (K. Reddy et al., 2014).

Material Science Applications

In material science, compounds with specific functionalities like oxazole and carbonitrile are investigated for their potential applications in creating new materials with unique properties. For example, the development of insensitive high explosives using triazolotriazine carbonitrile derivatives demonstrates the applicability of such chemical structures in designing materials that offer safety advantages (C. Snyder et al., 2017).

Future Directions

The future directions for this compound are not clear from the available information. It could be a subject of future research in various fields, including medicinal chemistry, materials science, and others .

properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c24-19-8-4-7-18(15-19)22(29)27-11-13-28(14-12-27)23-20(16-25)26-21(30-23)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMJUXAEMLLFAO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile

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